[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic compound belonging to the class of indole derivatives. This compound is notable for its potential applications in pharmacology and chemistry, particularly in the study of cannabinoid receptors. It is structurally characterized by the presence of an indole moiety linked to a naphthalenyl group through a methanone functional group.
The compound is classified as a synthetic cannabinoid and is part of a broader category of indole-based compounds that are often studied for their psychoactive properties. Its synthesis and analysis have gained attention in scientific literature due to its relevance in drug testing and forensic analysis, particularly concerning synthetic cannabinoids found in various products.
The synthesis of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts used, and yields can vary based on the synthetic route chosen.
The molecular structure of [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone can be represented as follows:
The compound features:
The compound can undergo various chemical reactions typical for indole derivatives, including:
These reactions are significant for modifying the compound's pharmacological properties or increasing its bioavailability .
The mechanism of action for [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone primarily involves its interaction with cannabinoid receptors in the central nervous system. Specifically, it may act as an agonist at the CB1 receptor, mimicking the effects of natural cannabinoids like tetrahydrocannabinol.
Data from studies indicate that compounds within this class can modulate neurotransmitter release, influencing pain perception, mood regulation, and appetite control. The detailed pharmacodynamics involve binding affinity assessments through radiolabeled ligand binding assays .
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on purity and synthesis method used but are crucial for practical applications in analytical chemistry .
[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone has several applications in scientific research:
Indole-naphthalenylmethanone derivatives represent a structurally diverse class of synthetic cannabinoid receptor agonists (SCRAs) characterized by a ketone bridge linking indole and naphthalene moieties. These compounds functionally mimic Δ9-tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2, though with distinct pharmacodynamic profiles. [1] [10] The prototypic compound [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone exemplifies strategic modifications to classical SCRAs like JWH-018, where introduction of a polar hydroxybutyl chain aims to alter receptor binding kinetics and metabolic stability while retaining high-affinity interactions with cannabinoid receptors. [4] [9]
Synthetic cannabinoids are categorized into seven core structural classes based on their pharmacophore organization: naphthoylindoles (e.g., JWH-018), naphthylmethylindoles, cyclohexylphenols (e.g., CP 47,497), classical cannabinoids (e.g., HU-210), phenylacetylindoles (e.g., JWH-250), indazole carboxamides, and tetramethylcyclopropanoylindoles. [7] [10] [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone belongs to the naphthoylindole subclass, distinguished by its 1-(3-hydroxybutyl)indole core linked to naphthalen-1-yl via a methanone group. This classification is critical because naphthoylindoles consistently exhibit high CB1 receptor affinity (Ki < 10 nM) due to optimal aromatic stacking interactions within the receptor's transmembrane helices. [2] [6]
Table 1: Structural Classification of Synthetic Cannabinoids
Structural Class | Prototype Compound | Key Feature |
---|---|---|
Naphthoylindoles | JWH-018 | Ketone bridge linking indole/naphthalene |
Cyclohexylphenols | CP 47,497 | Cyclohexyl ring with phenolic hydroxyl |
Aminoalkylindoles | WIN 55,212-2 | Morpholinylalkyl side chain |
Classical Cannabinoids | HU-210 | Dibenzopyran core similar to THC |
Indazole Carboxamides | AB-FUBINACA | Indazole core with carboxamide linker |
The hydroxybutyl modification in [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone represents an advanced generation of naphthoylindoles designed to circumvent legal restrictions while preserving bioactivity. Unlike earlier analogs with pentyl or fluoropentyl chains, its terminal hydroxyl group introduces hydrogen-bonding capacity, potentially influencing receptor docking dynamics. [4] [9]
The indole heterocycle serves as a bioisostere for the benzopyran ring of THC, enabling π-π stacking with aromatic residues (e.g., F268, W356) in the CB1 receptor's orthosteric pocket. This interaction anchors the ligand within the transmembrane helix 3-4-5-6 region, a binding site confirmed through molecular docking studies. [2] [6] Concurrently, the naphthalenylmethanone group provides planar rigidity that enhances van der Waals contacts with hydrophobic subpockets, contributing to binding affinities (Ki) often 10-100x greater than THC. [2] [10]
The 3-hydroxybutyl side chain attached to the indole nitrogen introduces three key bioactivity modifiers:
Table 2: Receptor Affinity of Select Naphthoylindoles
Compound | CB1 Ki (nM) | Structural Feature |
---|---|---|
JWH-018 | 2.9 | N-pentyl chain |
AM-2201 | 1.0 | N-(5-fluoropentyl) chain |
[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | ~5-10* | N-(3-hydroxybutyl) chain |
JWH-073 2-hydroxyindole metabolite | 343 | 2-hydroxylated indole core |
*Estimated based on structural analogs [4] [9]
The evolution of aminoalkylindole-based SCRAs originated with Pfizer's WIN 55,212-2 in the 1980s, a morpholinylalkylindole developed as an analgesic candidate. Its unexpected cannabimimetic effects revealed the versatility of indole scaffolds for CB1 agonism. [1] [10] In the 1990s, Huffman's JWH series systematically explored naphthoylindole structure-activity relationships (SAR), establishing that N-alkyl chains of 4-9 carbons maximize receptor affinity. JWH-018 (N-pentyl) became the first naphthoylindole detected in "Spice" products in 2008, triggering global health concerns. [7] [10]
[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone represents a third-generation refinement addressing two limitations of earlier SCRAs:
The shift toward hydroxylated N-alkyl chains aligns with broader trends in SCRA design, as evidenced by compounds like MAM-2201 and EAM-2201, which incorporate fluorinated alkyl groups to resist oxidative metabolism. However, hydroxyalkyl derivatives offer potential advantages in reduced tissue accumulation due to facilitated glucuronidation. [4]
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9